Product packaging for CK-2127107(Cat. No.:)

CK-2127107

Cat. No.: B1191728
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CK-2127107, also known clinically as reldesemtiv, is a next-generation fast skeletal muscle troponin activator (FSTA) investigated for its potential to improve muscle function in various conditions. Its primary mechanism of action involves selectively sensitizing the fast skeletal muscle troponin complex to calcium by slowing the rate of calcium release . This calcium-sensitizing effect increases skeletal muscle force output, particularly at submaximal nerve stimulation frequencies . In human pharmacodynamic studies, this compound significantly amplified the skeletal muscle response to nerve activation in a dose- and frequency-dependent manner, demonstrating up to an approximately 60% increase in peak force at 10 Hz stimulation . Preclinical and clinical research indicates its potential application for addressing muscle weakness and fatigue in diseases such as amyotrophic lateral sclerosis (ALS), spinal muscular atrophy (SMA), and chronic obstructive pulmonary disease (COPD) . Research also suggests potential benefits in models of heart failure where exercise intolerance is linked to skeletal myopathy . The compound has progressed through multiple Phase 1 clinical trials and has been evaluated in Phase 2 studies for these conditions, highlighting its significant research value for investigating novel therapeutic approaches for neuromuscular and other debilitating diseases . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Appearance

Solid powder

Synonyms

CK-2127107;  CK2127107;  CK2127107;  CK-107;  CK 107;  CK107.; Unknown

Origin of Product

United States

Comparison with Similar Compounds

Mechanism of Action

CK-2127107 slows calcium release from the regulatory troponin complex in fast skeletal muscle fibers, increasing the sensitivity of muscle fibers to calcium.

Development Status

  • Clinical Trials :
    • Phase 2 trials completed or ongoing for SMA (NCT02644668), ALS (NCT03160898), and COPD (NCT02662582) .
    • Phase 1 trials demonstrated safety, tolerability, and dose-dependent increases in muscle force (e.g., 60% peak force improvement at 10 Hz stimulation) .

Tirasemtiv (First-Generation FSTA)

Tirasemtiv, a first-generation FSTA, failed in Phase 3 trials for ALS (VITALITY-ALS) due to lack of efficacy and tolerability issues, including dizziness and fatigue .

Parameter This compound Tirasemtiv
EC50 3.4 μM Not reported (inferred less potent)
Phase 1 Efficacy 60% peak force increase at 10 Hz Moderate force increase (data not shown)
Tolerability Well-tolerated in healthy volunteers High dropout rates due to side effects
Clinical Progress Phase 2 for SMA, ALS, COPD Discontinued after Phase 3 failure

Key Findings :

  • This compound showed superior potency and tolerability in preclinical and Phase 1 studies compared to tirasemtiv .
  • In a crossover study, this compound amplified muscle response frequency-dependently, outperforming tirasemtiv in magnitude .

Omecamtiv Mecarbil (Cardiac Muscle Activator)

Developed by Cytokinetics and Amgen, omecamtiv mecarbil is a cardiac myosin activator targeting heart failure.

Parameter This compound Omecamtiv Mecarbil
Target Tissue Skeletal muscle Cardiac muscle
Mechanism FSTA (troponin complex modulation) Cardiac myosin activation
Indications SMA, ALS, COPD Chronic heart failure
Clinical Progress Phase 2 Phase 3 (GALACTIC-HF trial)

Key Insight : While both drugs enhance muscle function, their tissue specificity and therapeutic applications are distinct.

Non-Muscle-Targeting Therapies

Nusinersen (Spinraza) for SMA

Nusinersen, an antisense oligonucleotide, increases survival motor neuron (SMN) protein levels by modifying SMN2 splicing. Unlike this compound, it addresses the genetic root of SMA but requires intrathecal administration .

Parameter This compound Nusinersen
Mechanism Symptomatic (muscle activation) Disease-modifying (SMN2 splicing)
Administration Oral Intrathecal injection
Efficacy Improves muscle force and endurance Prolongs survival and motor function

Key Insight : this compound complements disease-modifying therapies by targeting residual muscle dysfunction.

Preparation Methods

Cyclobutane Ring Formation

The synthesis begins with the preparation of 1-(3-fluoropyridin-2-yl)-3-hydroxycyclobutanecarbonitrile. A Claisen-Schmidt condensation between 3-fluoropyridine-2-carbaldehyde and acrylonitrile forms a cyclobutane ring via [2+2] cycloaddition. The intermediate is oxidized using NaIO4_4 in a dichloromethane/acetonitrile/water system to yield 1-(3-fluoropyridin-2-yl)-3-oxocyclobutanecarbonitrile (88% yield).

Fluorination and Stereochemical Control

The ketone group at position 3 of the cyclobutane is fluorinated using diethylaminosulfur trifluoride (DAST) under reflux conditions. This step introduces the trans-fluoro configuration critical for bioactivity. The reaction proceeds in dichloromethane at 0–10°C, followed by purification via silica gel chromatography to isolate trans-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutanecarbonitrile in 62% yield.

Amination of the Cyclobutane Carbonitrile

Reduction of the nitrile group to a primary amine is achieved using Raney nickel and hydrogen gas (60 psi) in 7 N ammonia/methanol. This step produces (trans-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine (38a ) with near-quantitative yield (98%).

Pyrimidine Coupling

38a undergoes nucleophilic aromatic substitution with 5-bromo-2-fluoropyrimidine in the presence of N,N-diisopropylethylamine (DIPEA) and N-methylpyrrolidone (NMP). The reaction forms a secondary amine linkage, yielding tert-butyl 5-bromopyrimidin-2-yl((trans-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methyl)carbamate (38b ) in 72% yield after Boc protection.

Carboxamide Formation

The nitrile group on the pyrrole is hydrolyzed to a carboxamide using hydrogen peroxide and potassium carbonate in dimethyl sulfoxide (DMSO). This oxidative hydrolysis proceeds at 0°C to room temperature, yielding 1-(2-(((trans-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methyl)amino)pyrimidin-5-yl)-1H-pyrrole-3-carboxamide (38 ) after Boc deprotection with trifluoroacetic acid (55% yield).

Final Purification

The crude product is purified via silica gel chromatography (10% methanol/dichloromethane) and triturated with ethyl acetate/hexanes to achieve >95% purity, as confirmed by 1H^1 \text{H} NMR and HPLC.

Key Intermediates and Their Synthetic Challenges

Stereochemical Integrity

The trans-fluoro configuration in the cyclobutane ring is essential for binding to skeletal muscle troponin. DAST-mediated fluorination ensures >95% stereoselectivity, but reaction conditions (temperature, solvent) must be tightly controlled to avoid epimerization.

Metabolic Stability Optimization

Early analogs with benzyl substituents exhibited rapid metabolism (e.g., compound 7 : 45 mL/min/kg intrinsic clearance in human microsomes). Replacing benzyl with fluoropyridyl groups (e.g., 23 ) reduced clearance to 14 mL/min/kg while improving free fraction in plasma (27% unbound).

Analytical and Process Data

Reaction Yields and Conditions

StepReactionReagents/ConditionsYield (%)
1Cyclobutane oxidationNaIO4_4, CH2_2Cl2_2/MeCN/H2_2O88
2DAST fluorinationDAST, CH2_2Cl2_2, reflux62
3Raney Ni reductionH2_2 (60 psi), NH3_3/MeOH98
4Pyrimidine couplingDIPEA, NMP, Boc2_2O72
5Ullmann couplingCuI, K3_3PO4_4, toluene, 100°C100
6Carboxamide formationH2_2O2_2, K2_2CO3_3, DMSO55

Physicochemical Properties of Intermediates

CompoundcLogPPlasma Protein Binding (% unbound)hERG IC50_{50} (μM)
7 4.80.3NT
23 3.127>100
38 2.915>100

Scale-Up Considerations

Industrial-scale synthesis requires modifications for safety and efficiency:

  • DAST Handling : Due to its corrosive nature, fluorination is conducted in specialized reactors with temperature-controlled addition.

  • Catalyst Recycling : Raney nickel is filtered and reused to reduce costs.

  • Purification : Reverse-phase HPLC replaces silica gel chromatography for higher throughput .

Q & A

Q. What is the mechanism of action of CK-2127107 in enhancing skeletal muscle response?

this compound selectively activates fast skeletal muscle troponin by sensitizing it to calcium, thereby amplifying muscle contraction force. Its EC50 value of 3.4 μM in preclinical models highlights its potency in modulating calcium sensitivity . In phase 1 trials, this mechanism translated to a 60% increase in tibialis anterior muscle force at 10Hz stimulation, demonstrating dose- and frequency-dependent efficacy .

Q. What were the key findings from phase 1 trials of this compound regarding muscle force generation?

Phase 1 trials in healthy participants showed a dose-dependent increase in muscle force, with peak force enhancement reaching 60% at 10Hz nerve stimulation. Plasma concentration correlated with efficacy, supporting its pharmacokinetic viability for clinical use .

Q. How does this compound's EC50 value inform its dosing regimen in preclinical studies?

The EC50 (3.4 μM) provides a benchmark for determining effective in vivo doses. Researchers should use pharmacokinetic modeling to align plasma concentrations with this threshold while accounting for interspecies variability and bioavailability .

Advanced Research Questions

Q. How should researchers design a phase 2 clinical trial to evaluate this compound's efficacy in ALS patients?

Key considerations include:

  • Randomization and blinding : To minimize bias, use a double-blind, placebo-controlled design with stratified randomization based on disease severity .
  • Endpoints : Primary endpoints like slow vital capacity (SVC) and secondary endpoints (e.g., muscle fatigue scores) should align with FDA guidelines for neuromuscular trials .
  • Sample size : Power calculations must account for expected effect sizes from phase 1 data (e.g., 60% force improvement) and dropout rates .

Q. What methodological considerations are critical when comparing this compound with first-generation activators like tirasemtiv?

  • Head-to-head trials : Direct comparison studies should standardize dosing (e.g., mg/kg adjustments based on EC50 differences) and use crossover designs to reduce inter-subject variability .
  • Outcome measures : Include both electrophysiological (e.g., compound muscle action potential) and functional (e.g., 6-minute walk test) metrics to capture mechanistic and clinical benefits .
  • Safety monitoring : Track adverse events (e.g., dizziness, fatigue) more rigorously in this compound due to tirasemtiv’s history of tolerability issues .

Q. What strategies can researchers employ to address potential biases in measuring this compound's effect on muscle fatigue in longitudinal studies?

  • Placebo controls : Mitigate placebo effects by including a sham treatment arm .
  • Blinding : Ensure assessors and participants are blinded to treatment allocation .
  • Standardized protocols : Use fixed stimulation frequencies and pre-defined rest intervals to reduce measurement variability .

Q. How can researchers resolve discrepancies between in vitro efficacy and clinical outcomes of this compound?

  • Translational bridging : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate in vitro EC50 with achievable plasma concentrations in humans .
  • Biomarker validation : Use muscle biopsy-derived troponin activation assays to confirm target engagement in trial participants .
  • Post hoc analysis : Stratify clinical data by biomarkers (e.g., baseline calcium levels) to identify responder subgroups .

Methodological Best Practices

Q. What are the best practices for documenting experimental procedures in studies involving this compound to ensure reproducibility?

  • Detailed methods : Specify compound preparation (e.g., solvent, storage conditions) and dosing protocols (e.g., oral vs. intravenous administration) .
  • Supplementary data : Provide raw force-frequency curves, pharmacokinetic profiles, and adverse event logs in supporting information .
  • Ethical compliance : Include IRB approval details and informed consent documentation for human trials .

Q. How should researchers analyze contradictory findings between preclinical and clinical data for this compound?

  • Systematic review : Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to isolate variables (e.g., species differences in calcium handling) .
  • Sensitivity analysis : Test whether small changes in EC50 or bioavailability could explain efficacy gaps .
  • Mechanistic studies : Use ex vivo muscle strips from trial participants to validate preclinical models .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing this compound's dose-response relationships in human trials?

  • Mixed-effects models : Account for repeated measures (e.g., force measurements at multiple timepoints) and inter-individual variability .
  • Nonlinear regression : Fit dose-response curves using the Hill equation to estimate Emax and EC50 .
  • Adjustment for covariates : Include age, baseline muscle strength, and disease progression rates as covariates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.